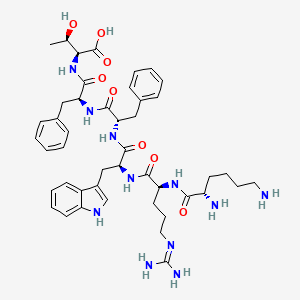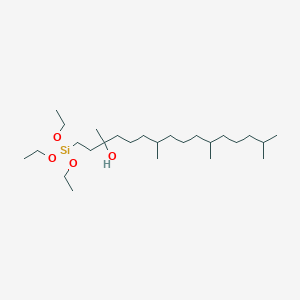
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL is an organic compound with the molecular formula C26H54O4Si. This compound is notable for its unique structure, which includes a triethoxysilyl group attached to a hexadecanol backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL typically involves the reaction of 3,7,11,15-Tetramethylhexadecan-1-ol with triethoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as platinum or palladium, is common to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various silyl ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is used in the study of cell membrane interactions and as a labeling agent in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL involves its interaction with various molecular targets. The triethoxysilyl group allows the compound to form strong bonds with silicon-based materials, making it useful in surface modification and material science. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,11,15-Tetramethyl-1-hexadecyn-3-ol: Similar in structure but lacks the triethoxysilyl group.
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: Contains a double bond, making it more reactive in certain chemical reactions.
1-Hexadecanol, 3,7,11,15-tetramethyl-: Similar backbone but without the triethoxysilyl group.
Uniqueness
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with silicon-based materials. This makes it particularly valuable in applications involving surface modification and material science.
Eigenschaften
CAS-Nummer |
500902-79-4 |
|---|---|
Molekularformel |
C26H56O4Si |
Molekulargewicht |
460.8 g/mol |
IUPAC-Name |
3,7,11,15-tetramethyl-1-triethoxysilylhexadecan-3-ol |
InChI |
InChI=1S/C26H56O4Si/c1-9-28-31(29-10-2,30-11-3)22-21-26(8,27)20-14-19-25(7)18-13-17-24(6)16-12-15-23(4)5/h23-25,27H,9-22H2,1-8H3 |
InChI-Schlüssel |
NEUIEQPPSPWXSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
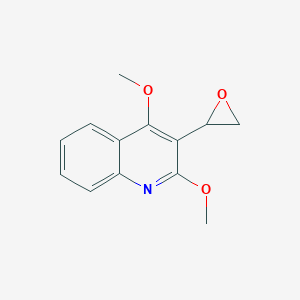
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)

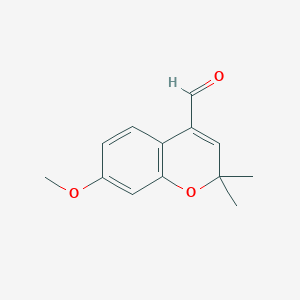
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
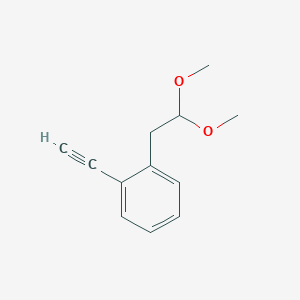
phosphinate](/img/structure/B14229318.png)

